![molecular formula C18H11ClF3N5O2 B2436990 6-(4-chlorobenzyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 893932-46-2](/img/structure/B2436990.png)
6-(4-chlorobenzyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one . It contains a trifluoromethoxy group, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of such derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Molecular Structure Analysis
The molecular structure of this compound is likely stabilized by intra-molecular hydrogen bonding . The crystal packing features weak slipped π-π interactions between the pyrimidine and the phenyl rings of symmetry-related molecules .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved papers, related compounds have been evaluated for their antiproliferative activities against various cancer cell lines .Aplicaciones Científicas De Investigación
Potential Antiasthma Agents
Triazolopyrimidines have been studied for their potential as mediator release inhibitors, which could make them valuable in the treatment of asthma. The compounds were synthesized through a series of reactions, culminating in the creation of triazolo[1,5-c]pyrimidines with promising activity. Further pharmacological and toxicological studies were suggested for the most active compounds, highlighting the potential of triazolopyrimidines in developing new asthma treatments (Medwid et al., 1990).
Antitumor Activity
A specific triazolopyrimidine, TTI-237, demonstrated unique antitumor properties in various human cancer models, including colon carcinoma and glioblastoma. This compound, part of the triazolo[1,5a]pyrimidines class, was found to inhibit tubulin binding and promote polymerization, distinguishing it from other microtubule-active compounds. Its activity against multidrug resistance proteins further underlines its potential in cancer therapy (Beyer et al., 2008).
Anticancer and Anti-inflammatory Agents
Novel pyrazolopyrimidines derivatives have shown both anticancer and anti-5-lipoxygenase activities, suggesting their dual utility in treating cancer and inflammation. These compounds were synthesized through a series of reactions, demonstrating the versatility of pyrazolopyrimidines in medicinal chemistry (Rahmouni et al., 2016).
Antimicrobial Activity
Another study focused on synthesizing novel fused triazolothiadiazol derivatives, highlighting the potential of triazolopyrimidines in creating antimicrobial agents. These compounds were designed to combat various bacterial infections, showcasing the broad applicability of triazolopyrimidines in developing new antimicrobial treatments (Nagaraju et al., 2013).
Supramolecular Assemblies
Pyrimidine derivatives have also been explored for their role in creating hydrogen-bonded supramolecular assemblies. These structures have potential applications in materials science, demonstrating the chemical versatility of pyrimidine compounds in forming complex molecular architectures (Fonari et al., 2004).
Propiedades
IUPAC Name |
6-[(4-chlorophenyl)methyl]-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N5O2/c19-12-3-1-11(2-4-12)9-26-10-23-16-15(17(26)28)24-25-27(16)13-5-7-14(8-6-13)29-18(20,21)22/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKKSBMIWQJQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


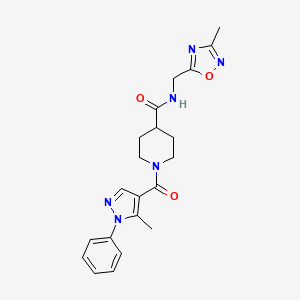

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide](/img/structure/B2436914.png)

![N-(2-Methylsulfonylpropyl)-N-[(2,4,5-trimethylphenyl)methyl]prop-2-enamide](/img/structure/B2436917.png)
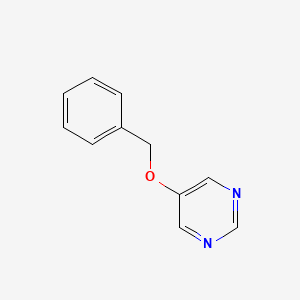
![2-(benzo[d]oxazol-2-ylthio)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2436920.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2436921.png)
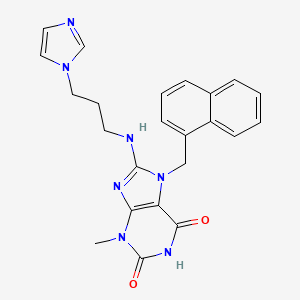
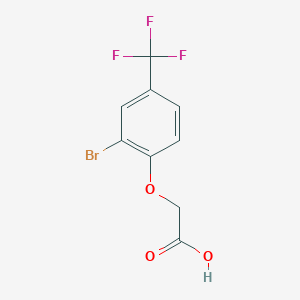
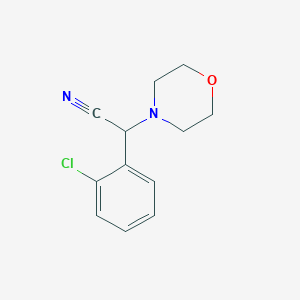
![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2436928.png)
![5-({4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2436929.png)